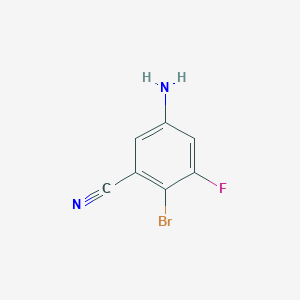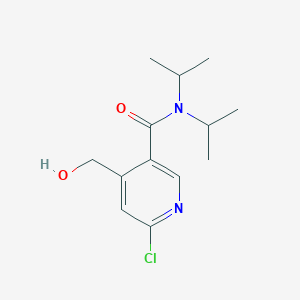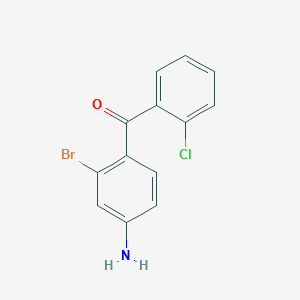
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine is a compound that features a benzene ring substituted with two amine groups and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine and subsequent reduction of the nitro group to an amine. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction will yield amines.
科学的研究の応用
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine: Similar structure but with a pyrimidine ring instead of a pyrrolidine ring.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: Contains an indole moiety, which is structurally different but shares some functional similarities.
Uniqueness
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine is unique due to its specific combination of a benzene ring with amine groups and a pyrrolidine ring. This structure provides distinct chemical and biological properties that can be leveraged in various applications.
特性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC名 |
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C13H21N3/c1-15(9-10-16-7-2-3-8-16)13-6-4-5-12(14)11-13/h4-6,11H,2-3,7-10,14H2,1H3 |
InChIキー |
GISMVSSWCSZAFY-UHFFFAOYSA-N |
正規SMILES |
CN(CCN1CCCC1)C2=CC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)
![5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13869701.png)
![Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)


![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![2-[3-(Chloromethyl)phenyl]thiophene](/img/structure/B13869735.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid,3-(aminomethyl)-,methyl ester](/img/structure/B13869742.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)

![Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869777.png)
